2-(4-amino-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}piperidin-4-yl)acetic acid hydrochloride 2-(4-amino-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}piperidin-4-yl)acetic acid hydrochloride
Brand Name: Vulcanchem
CAS No.:
VCID: VC18049707
InChI: InChI=1S/C22H24N2O4.ClH/c23-22(13-20(25)26)9-11-24(12-10-22)21(27)28-14-19-17-7-3-1-5-15(17)16-6-2-4-8-18(16)19;/h1-8,19H,9-14,23H2,(H,25,26);1H
SMILES:
Molecular Formula: C22H25ClN2O4
Molecular Weight: 416.9 g/mol

2-(4-amino-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}piperidin-4-yl)acetic acid hydrochloride

CAS No.:

Cat. No.: VC18049707

Molecular Formula: C22H25ClN2O4

Molecular Weight: 416.9 g/mol

* For research use only. Not for human or veterinary use.

2-(4-amino-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}piperidin-4-yl)acetic acid hydrochloride -

Specification

Molecular Formula C22H25ClN2O4
Molecular Weight 416.9 g/mol
IUPAC Name 2-[4-amino-1-(9H-fluoren-9-ylmethoxycarbonyl)piperidin-4-yl]acetic acid;hydrochloride
Standard InChI InChI=1S/C22H24N2O4.ClH/c23-22(13-20(25)26)9-11-24(12-10-22)21(27)28-14-19-17-7-3-1-5-15(17)16-6-2-4-8-18(16)19;/h1-8,19H,9-14,23H2,(H,25,26);1H
Standard InChI Key QUULIAZQGKDOCG-UHFFFAOYSA-N
Canonical SMILES C1CN(CCC1(CC(=O)O)N)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24.Cl

Introduction

Chemical Identity and Structural Features

Molecular Composition

The compound’s molecular formula is C22H25ClN2O4, derived from the parent molecule 2-(4-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)piperidin-1-yl)acetic acid (C22H24N2O4) with the addition of hydrochloric acid (HCl). Key structural elements include:

  • A piperidine ring substituted at the 1-position with an Fmoc group, which serves as a temporary protecting group for amines.

  • An acetic acid side chain at the 4-position of the piperidine ring, facilitating conjugation with other molecules.

  • A hydrochloride salt form, which improves aqueous solubility and handling stability .

Table 1: Molecular Properties

PropertyValue
Molecular FormulaC22H25ClN2O4
Molecular Weight432.90 g/mol
CAS Number221352-82-5 (free base)
Storage Conditions2–8°C, protected from light

Spectroscopic Characteristics

While direct spectral data for the hydrochloride salt is limited, the free base’s structure is confirmed via nuclear magnetic resonance (NMR) and mass spectrometry (MS). The Fmoc group’s aromatic protons resonate at 7.3–7.8 ppm in ¹H NMR, while the piperidine and acetic acid moieties exhibit signals typical of aliphatic and carboxylic protons .

Synthesis and Manufacturing

Synthetic Pathways

The synthesis involves three primary steps:

  • Introduction of the Fmoc Group: Piperidine-4-amine reacts with Fmoc-Cl (9-fluorenylmethyl chloroformate) in a basic medium (e.g., sodium bicarbonate), forming the Fmoc-protected amine .

  • Acetic Acid Side Chain Addition: The 4-position of the piperidine ring undergoes alkylation with bromoacetic acid or a Michael addition reaction, yielding the acetic acid derivative.

  • Salt Formation: The free base is treated with hydrochloric acid to produce the hydrochloride salt, enhancing crystallinity and shelf life.

Table 2: Key Reaction Conditions

StepReagents/ConditionsYield
1Fmoc-Cl, NaHCO3, THF, 0–25°C85–90%
2Bromoacetic acid, K2CO3, DMF, 60°C75–80%
3HCl (gas), diethyl ether, 0°C95%

Purification and Quality Control

Purification via column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) ensures >97% purity . High-performance liquid chromatography (HPLC) and thin-layer chromatography (TLC) validate the absence of by-products .

Applications in Pharmaceutical Research

Peptide Synthesis

The compound is a cornerstone in Fmoc-based solid-phase peptide synthesis (SPPS). Its Fmoc group shields the amine during coupling reactions, while the acetic acid enables conjugation to resins or other amino acids. Post-synthesis, the Fmoc group is removed under mild basic conditions (e.g., piperidine), preserving the peptide backbone .

Drug Intermediate

Piperidine derivatives are prevalent in bioactive molecules. This compound serves as an intermediate for:

  • Anticancer agents: Piperidine moieties enhance binding to kinase targets.

  • Neurological drugs: The Fmoc group aids in blood-brain barrier penetration.

Physicochemical Properties

Solubility and Stability

The hydrochloride salt exhibits high solubility in polar solvents (e.g., water, DMSO) compared to the free base. Stability studies indicate decomposition at temperatures >40°C, necessitating cold storage .

Table 3: Physicochemical Data

PropertyValue
Melting Point158–162°C (decomposes)
pKa4.82 (carboxylic acid)
LogP (Octanol-Water)2.1 ± 0.3

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